

# BS3: A Technical Guide to a Non-Cleavable Crosslinker for Researchers

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Compound of Interest		
Compound Name:	BS3 Crosslinker	
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This technical guide provides an in-depth overview of Bis(sulfosuccinimidyl) suberate (BS3), a non-cleavable crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details the core characteristics, quantitative data, and experimental protocols associated with BS3, offering a comprehensive resource for its effective application in studying protein-protein interactions and other biological phenomena.

BS3 is a homobifunctional, water-soluble, and membrane-impermeant crosslinker.[1][2][3] Its key features make it a valuable tool for covalently linking interacting molecules, particularly for studying cell surface proteins.[4][5][6]

## **Core Characteristics of BS3**

BS3 possesses several key characteristics that define its utility in various experimental contexts:

- Homobifunctional: BS3 contains two identical reactive groups, N-hydroxysulfosuccinimide (sulfo-NHS) esters, at each end of its spacer arm.[1][4] This allows for the one-step crosslinking of molecules with primary amines.[4]
- Amine-Reactive: The sulfo-NHS esters of BS3 react specifically with primary amines (-NH2), which are present on the N-terminus of proteins and the side chains of lysine residues.[1][4]
   This reaction forms a stable and irreversible amide bond.[4]



- Water-Soluble: Due to the presence of sulfonate groups, BS3 is water-soluble, eliminating the need for organic solvents that can disrupt protein structure and function.[1][4][7] This property is ideal for experiments conducted in physiological buffer conditions.[4]
- Non-Cleavable: The eight-atom spacer arm of BS3 is a stable alkyl chain, making the
  crosslink non-cleavable under standard reducing conditions used in proteomics.[4] This
  ensures the permanent linkage of interacting molecules.
- Membrane-Impermeable: As a charged molecule, BS3 cannot passively cross the cell membrane.[4][6] This characteristic makes it an excellent choice for specifically crosslinking proteins on the exterior of a cell, without affecting intracellular components.[4][8]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for the **BS3 crosslinker**.

Chemical and Physical Properties	
Full Chemical Name	Bis(sulfosuccinimidyl) suberate
Alternative Names	Disulfosuccinimidyl suberate, Sulfo-DSS
CAS Number	82436-77-9[4][9][10]
Molecular Formula	C16H20N2O14S2[4][5][9] (free acid); C16H18N2Na2O14S2[2][3][10] (disodium salt)
Molecular Weight	528.47 g/mol [5][9][11] (free acid); 572.43 g/mol [2][3][10] (disodium salt)
Spacer Arm Length	11.4 Å (8 atoms)[4][10]
Appearance	White powder[2]
Purity	>90%[2]
Melting Point	>300°C[2]



Solubility and Reactivity	
Solubility	Water: up to 100 mg/mL (189.23 mM)[9]; DMSO: up to 175 mg/mL (331.14 mM)[9]
Reactive Groups	N-hydroxysulfosuccinimide (sulfo-NHS) ester[1] [4]
Target Functional Group	Primary amines (-NH2)[1][4]
Optimal Reaction pH	7.0 - 9.0[1][2][7]

## **Experimental Protocols**

The following section provides a detailed methodology for a typical protein crosslinking experiment using BS3.

## **General Protein Crosslinking Protocol**

This protocol outlines the fundamental steps for crosslinking proteins in solution.

#### Materials:

#### BS3 Crosslinker

- Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; HEPES buffer)[12][13]
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M Glycine)[12][14]
- Protein sample of interest

### Procedure:

• Sample Preparation: Prepare the protein sample in a suitable reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the target proteins for reaction with BS3.[10][14] The protein concentration should be optimized for the specific interaction being studied.[15]



- BS3 Reagent Preparation: Allow the BS3 vial to equilibrate to room temperature before opening to prevent moisture condensation.[10][12] Immediately before use, dissolve the BS3 in the reaction buffer to the desired stock concentration.[14]
- Crosslinking Reaction: Add the BS3 solution to the protein sample. A common starting point
  is a 20- to 50-fold molar excess of BS3 to protein.[10][15] The optimal ratio should be
  determined empirically.
- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[12][14] Incubation on ice may require a longer reaction time.[10]
- Quenching: Terminate the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM.[10][14] The primary amines in the quenching buffer will react with any excess, unreacted BS3. Incubate for 15-30 minutes at room temperature.[10][12]
- Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify crosslinked protein complexes.

## **Crosslinking of Cell Surface Proteins**

This protocol is specifically designed for the in situ crosslinking of proteins on the surface of living cells.

#### Materials:

- BS3 Crosslinker
- Ice-cold PBS (pH 8.0) or other amine-free buffer
- Quenching Buffer (e.g., 100 mM Glycine)[8]
- Cell lysis buffer
- Cultured cells

## Procedure:

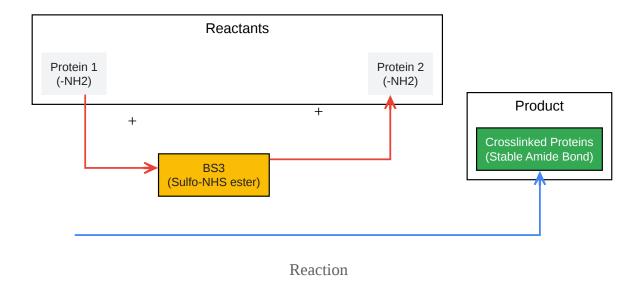


- Cell Preparation: Wash the cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[7]
- BS3 Preparation: Prepare a fresh solution of BS3 in ice-cold PBS (pH 8.0) immediately before use.
- Crosslinking Reaction: Add the BS3 solution to the cells. The final concentration of BS3 will need to be optimized but can range from 0.5 to 5 mM.[10] Incubate the cells with the BS3 solution for a defined period (e.g., 30 minutes) on ice or at 4°C to minimize internalization.
- Quenching: Terminate the reaction by adding the quenching buffer and incubating for 10-15 minutes at 4°C.[8]
- Cell Lysis: Wash the cells again with ice-cold PBS to remove excess quenching buffer. Lyse the cells using a suitable lysis buffer.
- Analysis: The cell lysate containing the crosslinked cell surface proteins can then be analyzed by immunoprecipitation, Western blotting, or mass spectrometry.

# Visualizations BS3 Reaction Mechanism

The following diagram illustrates the reaction of BS3 with primary amines on two protein molecules.





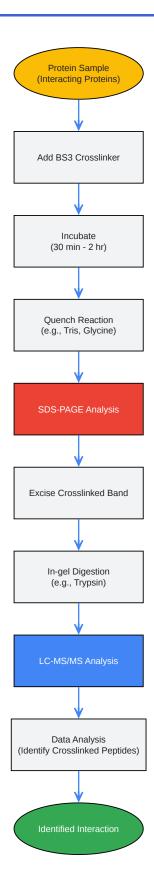
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Caption: Reaction of BS3 with primary amines on two proteins.

# **Experimental Workflow for Protein Crosslinking**

The diagram below outlines a typical experimental workflow for identifying protein-protein interactions using BS3 crosslinking followed by mass spectrometry.





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Caption: Workflow for BS3 crosslinking and mass spectrometry.



This guide provides a foundational understanding of the **BS3 crosslinker**. For specific applications, further optimization of reaction conditions is recommended.

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